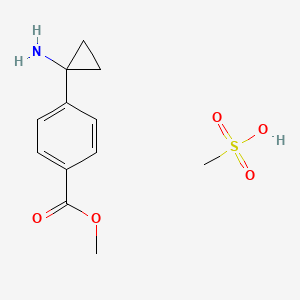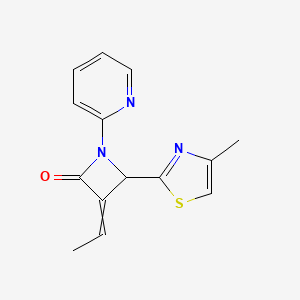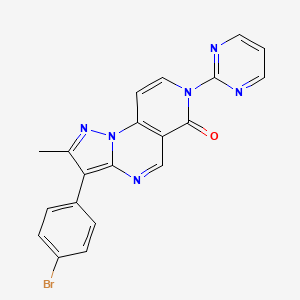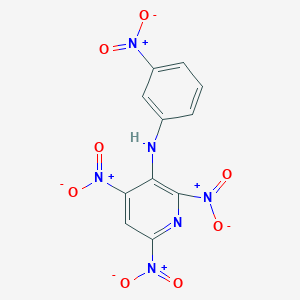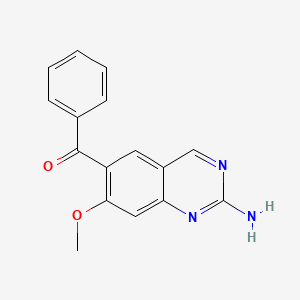
(2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-7-methoxyquinazoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives have shown promise in inhibiting various enzymes, making them potential candidates for drug development .
Medicine
In medicine, this compound is explored for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants .
Mechanism of Action
The mechanism of action of (2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Indole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets (2-Amino-7-methoxyquinazolin-6-yl)(phenyl)methanone apart is its specific substitution pattern on the quinazoline ring, which imparts unique chemical reactivity and biological activity. Its methoxy and amino groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications may lead to new discoveries and advancements in science and technology.
Properties
CAS No. |
914392-55-5 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2-amino-7-methoxyquinazolin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-8-13-11(9-18-16(17)19-13)7-12(14)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
RNQZGUSHTCVMIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
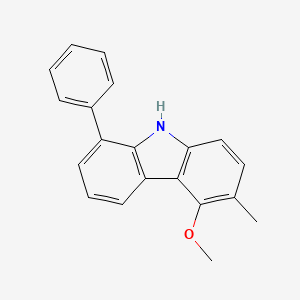
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
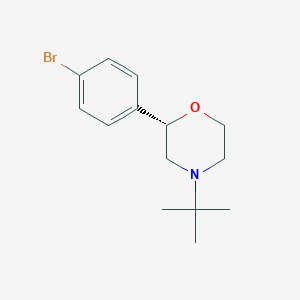
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

